molecular formula C10H10Cl2O2 B13315915 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one

1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B13315915
M. Wt: 233.09 g/mol
InChI Key: NXQOUTXNDZADNK-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of hydroxyphenyl ketones This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a methylpropanone moiety

Preparation Methods

The synthesis of 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorophenol with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzyme activity, disrupting microbial cell membranes, or scavenging free radicals .

Comparison with Similar Compounds

1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

1-(2,5-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10Cl2O2/c1-5(2)10(14)6-3-8(12)9(13)4-7(6)11/h3-5,13H,1-2H3

InChI Key

NXQOUTXNDZADNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1Cl)O)Cl

Origin of Product

United States

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